molecular formula C8H10N2O2 B1595871 N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide CAS No. 65478-62-8

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide

Cat. No. B1595871
CAS RN: 65478-62-8
M. Wt: 166.18 g/mol
InChI Key: AHNBLXDTBWDKDV-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide, also known as HMPA, is a pyridine-based organic compound that is commonly used as a coordinating solvent in various chemical reactions. HMPA is a colorless, odorless, and hygroscopic liquid that is soluble in polar solvents such as water, ethanol, and acetone. HMPA is a versatile compound that has found numerous applications in scientific research, particularly in the field of organic chemistry.

Mechanism Of Action

The exact mechanism of action of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is not fully understood, but it is believed to act as a Lewis base by donating a lone pair of electrons to a metal ion or other electrophilic species. This coordination can stabilize reactive intermediates and facilitate the formation of new bonds. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been shown to solvate cations and anions, which can affect the reactivity and selectivity of certain reactions.

Biochemical And Physiological Effects

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is not commonly used in biochemical and physiological research due to its potential toxicity and lack of specific biological activity. However, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been shown to have some effects on certain enzymes and proteins, particularly those involved in metal ion binding and catalysis. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been shown to have some antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

The main advantage of using N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide as a coordinating solvent is its ability to enhance the reactivity and selectivity of certain reactions. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide can also be used to solvate metal ions in solution, which can be useful in the synthesis of metal complexes and coordination polymers. However, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has some limitations in terms of toxicity and potential interference with certain biological systems. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide should be used with caution and proper safety precautions should be taken when handling this compound.

Future Directions

There are several potential future directions for research involving N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide. One area of interest is the development of new synthetic methods that utilize N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide as a coordinating solvent. Another area is the investigation of the biological effects of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide and its potential use as a therapeutic agent. Additionally, the use of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide in the synthesis of new metal complexes and coordination polymers is an area of ongoing research. Overall, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is a versatile compound that has numerous potential applications in scientific research.

Scientific Research Applications

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been extensively used as a coordinating solvent in various chemical reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed reactions. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been shown to enhance the reactivity of certain substrates by facilitating the formation of reactive intermediates and stabilizing transition states. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been used as a complexing agent for metal ions in solution, which can be useful in the synthesis of metal complexes and coordination polymers.

properties

IUPAC Name

N-(1-hydroxy-5-methylpyridin-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-8(9-7(2)11)10(12)5-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNBLXDTBWDKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=NC(=O)C)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304380
Record name N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide

CAS RN

65478-62-8
Record name NSC165555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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